molecular formula C10H18ClN3O3 B14593361 Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- CAS No. 61367-30-4

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)-

Cat. No.: B14593361
CAS No.: 61367-30-4
M. Wt: 263.72 g/mol
InChI Key: OFRJHUDMLXBUDY-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is a chemical compound with the molecular formula C10H19ClN2O2 It is a derivative of urea, featuring a nitroso group, a chloroethyl group, and a methoxycyclohexyl group

Preparation Methods

The synthesis of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- typically involves the reaction of urea with 2-chloroethylamine and 4-methoxycyclohexylamine under specific conditions. The reaction is carried out in the presence of a nitrosating agent, such as sodium nitrite, to introduce the nitroso group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alcohols, leading to the formation of corresponding substituted products.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, DNA, and other cellular components. This can result in various biological effects, including inhibition of enzyme activity, induction of apoptosis, and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- can be compared with other similar compounds, such as:

    Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-: This compound has a similar structure but features a methyl group instead of a methoxy group on the cyclohexyl ring.

    Urea, 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitroso-: This compound has a hydroxy group instead of a methoxy group on the cyclohexyl ring.

Properties

CAS No.

61367-30-4

Molecular Formula

C10H18ClN3O3

Molecular Weight

263.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitrosourea

InChI

InChI=1S/C10H18ClN3O3/c1-17-9-4-2-8(3-5-9)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)

InChI Key

OFRJHUDMLXBUDY-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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